molecular formula C9H12S B7988695 Benzene, 1-(ethylthio)-3-methyl- CAS No. 34786-24-8

Benzene, 1-(ethylthio)-3-methyl-

Cat. No. B7988695
CAS RN: 34786-24-8
M. Wt: 152.26 g/mol
InChI Key: HYWRFKLTGRADFO-UHFFFAOYSA-N
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Patent
US08158820B2

Procedure details

Bromine (2.2 ml) was added to a solution of 1-(ethylthio)-3-methylbenzene (6.6 g) in acetic acid (20 ml) at 0° C. The mixture was stirred at RT for 2 h then the solvent removed under reduced pressure. The residue was purified by chromatography on silica eluting with DCM. Yield 6.6 g
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH2:3]([S:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[CH:7]=1)[CH3:4]>C(O)(=O)C>[CH2:3]([S:5][C:6]1[CH:11]=[CH:10][C:9]([Br:1])=[C:8]([CH3:12])[CH:7]=1)[CH3:4]

Inputs

Step One
Name
Quantity
2.2 mL
Type
reactant
Smiles
BrBr
Name
Quantity
6.6 g
Type
reactant
Smiles
C(C)SC1=CC(=CC=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica eluting with DCM

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)SC1=CC(=C(C=C1)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.